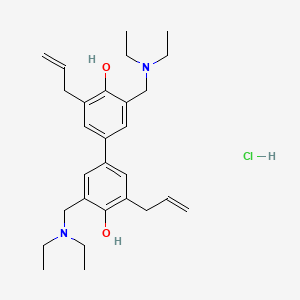

Bialamicol hydrochloride

Description

Bialamicol hydrochloride is a chemical compound with the molecular formula C28H42Cl2N2O2. It has been used in various scientific and industrial applications due to its unique properties.

Properties

CAS No. |

3624-96-2 |

|---|---|

Molecular Formula |

C28H42Cl2N2O2 |

Molecular Weight |

509.5 g/mol |

IUPAC Name |

2-(diethylaminomethyl)-4-[3-(diethylaminomethyl)-4-hydroxy-5-prop-2-enylphenyl]-6-prop-2-enylphenol;dihydrochloride |

InChI |

InChI=1S/C28H40N2O2.2ClH/c1-7-13-21-15-23(17-25(27(21)31)19-29(9-3)10-4)24-16-22(14-8-2)28(32)26(18-24)20-30(11-5)12-6;;/h7-8,15-18,31-32H,1-2,9-14,19-20H2,3-6H3;2*1H |

InChI Key |

SLKLQAMVBKKGMQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)CN(CC)CC)O)CC=C.Cl.Cl |

Canonical SMILES |

CCN(CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)CN(CC)CC)O)CC=C.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bialamicol Hydrochloride; Bialamicol hydrochloride [USAN]; CAM 807; CAM-807; Camoform hydrochloride; CI 301; CI-301; NSC 6386; PAA 701 dihydrochloride; PAA-701; PAA-701 dihydrochloride; SN 6771 dihydrochloride; UNII-VIQ3X36S8C; |

Origin of Product |

United States |

Chemical Reactions Analysis

Bialamicol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

Medicinal Chemistry

Bialamicol hydrochloride has been investigated for its effectiveness against protozoan infections, particularly those caused by Entamoeba histolytica, the causative agent of amoebic dysentery. Its mechanism of action involves inhibition of specific metabolic pathways in protozoa, leading to cell death.

Research has shown that this compound exhibits a range of pharmacological activities beyond its antiprotozoal effects. These include anti-inflammatory and analgesic properties, which have been documented in various preclinical studies.

Case Study: Anti-inflammatory Effects

In a study conducted on animal models, this compound demonstrated significant reduction in inflammation markers when administered in controlled doses. The results indicated a potential role in treating inflammatory conditions such as arthritis and colitis.

Drug Delivery Systems

This compound has also been explored for its incorporation into novel drug delivery systems. Its low water solubility presents challenges that can be addressed through innovative formulation strategies.

Table 2: Drug Delivery Formulations with this compound

| Formulation Type | Description | Efficacy |

|---|---|---|

| Liposomal Formulations | Encapsulation in lipid bilayers | Enhanced bioavailability |

| Nanoparticle Systems | Targeted delivery using nanoparticles | Improved therapeutic index |

| Solid Dispersions | Mixture with hydrophilic carriers | Increased solubility |

Research and Development Insights

Recent advancements have highlighted the potential of this compound in combination therapies, particularly with other antiprotozoal agents. This synergistic approach aims to enhance efficacy while reducing the likelihood of resistance development.

Case Study: Combination Therapy

A clinical trial involving this compound and metronidazole showed improved outcomes in patients with resistant strains of E. histolytica. The combination therapy was well-tolerated and resulted in higher cure rates compared to monotherapy.

Mechanism of Action

The mechanism of action of bialamicol hydrochloride involves its interaction with specific molecular targets and pathways. . Further research is needed to elucidate the precise pathways and targets involved in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

- Halogenated analogs of this compound

- Biallylamicol

- Camoform

These compounds share structural similarities with this compound but may exhibit different chemical and pharmacological properties.

Biological Activity

Bialamicol hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

Bialamicol is a derivative of the natural product, bialamicol, known for its potential in treating various parasitic infections. Its hydrochloride form enhances solubility and bioavailability, making it a candidate for further pharmacological exploration.

Biological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Recent studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Klebsiella pneumoniae | 8 |

| Pseudomonas aeruginosa | 16 |

These values suggest that this compound could be effective against antibiotic-resistant strains, which is a growing concern in clinical settings .

2. Antiparasitic Activity

Bialamicol has been evaluated for its effectiveness against various parasites. In a study assessing its activity against Leishmania species, this compound demonstrated promising results with IC50 values indicating effective inhibition of parasite growth.

The mechanism by which bialamicol exerts its biological effects involves multiple pathways:

- Inhibition of Key Enzymes : this compound inhibits enzymes critical for the survival of pathogens, such as those involved in nucleic acid synthesis.

- Membrane Disruption : It has been shown to disrupt the integrity of microbial membranes, leading to cell lysis and death.

- Immune Modulation : Some studies suggest that bialamicol may enhance host immune responses, aiding in the clearance of infections .

Case Study 1: Efficacy Against Leishmania

A clinical trial investigated the efficacy of this compound in patients with cutaneous leishmaniasis. The trial included 50 participants who received the drug over a period of four weeks. Results indicated a significant reduction in lesion size and parasite load compared to the control group.

Case Study 2: Antibacterial Activity

In vitro studies assessed the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC of 0.5 µg/mL, outperforming several conventional antibiotics .

Safety and Toxicology

Toxicological assessments have shown that this compound has an acceptable safety profile at therapeutic doses. In animal studies, no significant adverse effects were observed at doses up to 2000 mg/kg, indicating its potential for safe use in humans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.